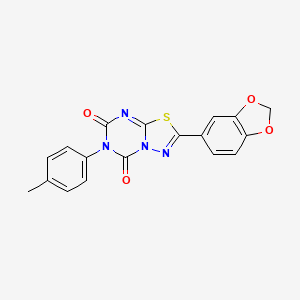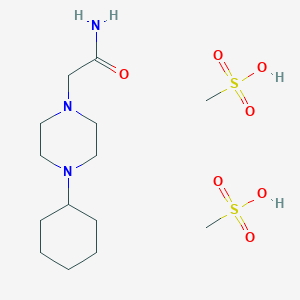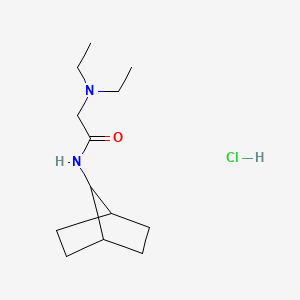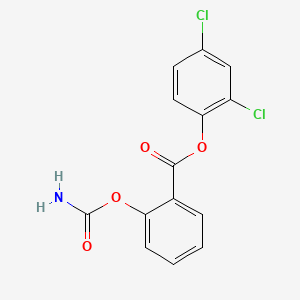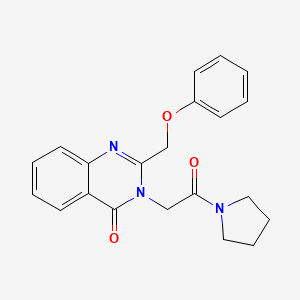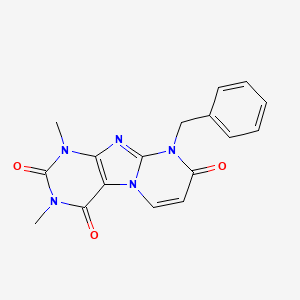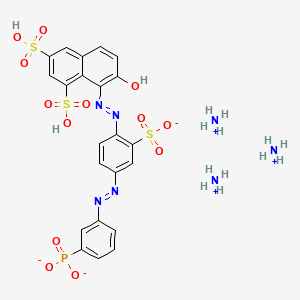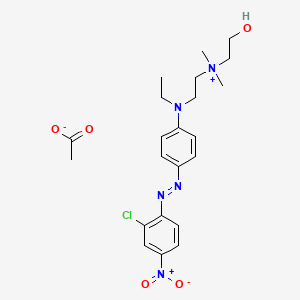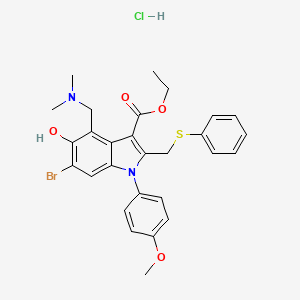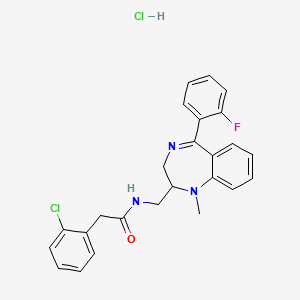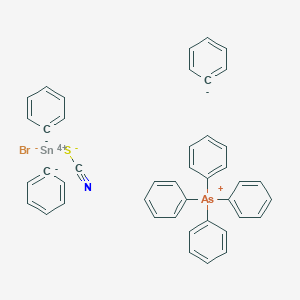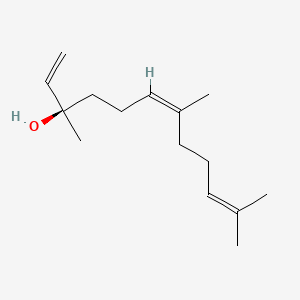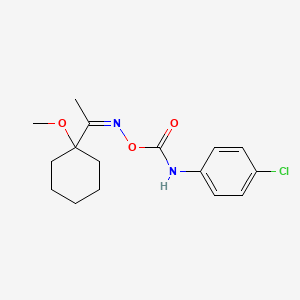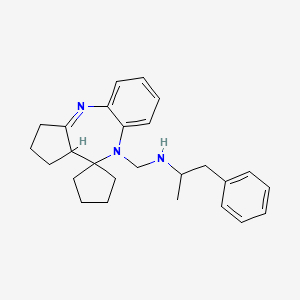
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- typically involves multi-component reactions (MCRs). One common method is the one-pot pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone in methanol at ambient temperature .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign catalysts and solvent-free conditions, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- undergoes various types of chemical reactions, including:
Condensation Reactions: The compound is often synthesized through condensation reactions involving aromatic o-diamines and ketones.
Cyclization Reactions: These reactions are crucial for forming the spiro structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aromatic o-Diamines: These serve as the primary reactants.
Ketones: Both linear and cyclic ketones are used.
Catalysts: BiCl3 and ferrocene-supported activated carbon are commonly used catalysts
Major Products
The major products formed from these reactions are various derivatives of 1,5-benzodiazepines, which exhibit significant pharmacological activities .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory, antipyretic, anticonvulsant, antianxiety, and antipsychotic agents . Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its spiro structure contributes to the stability and functionality of these materials .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- involves its interaction with various molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to specific receptors in the central nervous system, which modulates neurotransmitter activity .
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Tetrazolyldiazepines: These compounds also contain a spiro structure and are synthesized using similar multi-component reactions.
Uniqueness
What sets Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(1-methyl-2-phenylethyl)- apart is its unique combination of a spiro structure with a diazepine ring, which imparts distinct chemical and pharmacological properties .
Properties
CAS No. |
135264-69-6 |
|---|---|
Molecular Formula |
C26H33N3 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
1-phenyl-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C26H33N3/c1-20(18-21-10-3-2-4-11-21)27-19-29-25-15-6-5-13-24(25)28-23-14-9-12-22(23)26(29)16-7-8-17-26/h2-6,10-11,13,15,20,22,27H,7-9,12,14,16-19H2,1H3 |
InChI Key |
WTFBLKYVVGIGFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


